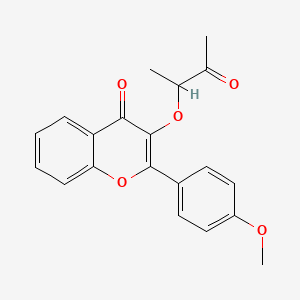
2-(4-Methoxyphenyl)-3-(3-oxobutan-2-yloxy)chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-3-(3-oxobutan-2-yloxy)chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the methoxyphenyl and oxobutanoyloxy groups in the structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3-(3-oxobutan-2-yloxy)chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 3-oxobutan-2-ol as the primary starting materials.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with 3-oxobutan-2-ol in the presence of a base such as sodium hydroxide to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the chromen-4-one core structure.
Esterification: Finally, the chromen-4-one derivative undergoes esterification with an appropriate acylating agent to introduce the oxobutanoyloxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature Control: Precise temperature control to ensure optimal reaction conditions.
Purification: Advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenyl)-3-(3-oxobutan-2-yloxy)chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to dihydrochromen-4-one derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of dihydrochromen-4-one derivatives.
Substitution: Introduction of various functional groups, such as halogens, alkyl groups, or hydroxyl groups.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)-3-(3-oxobutan-2-yloxy)chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)-3-(3-oxobutan-2-yloxy)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate cellular responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methoxyphenyl)chromen-4-one: Lacks the oxobutanoyloxy group, resulting in different chemical properties and biological activities.
3-(3-Oxobutan-2-yloxy)chromen-4-one: Lacks the methoxyphenyl group, leading to variations in reactivity and applications.
Uniqueness
2-(4-Methoxyphenyl)-3-(3-oxobutan-2-yloxy)chromen-4-one is unique due to the presence of both the methoxyphenyl and oxobutanoyloxy groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific research and industrial applications.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-3-(3-oxobutan-2-yloxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12(21)13(2)24-20-18(22)16-6-4-5-7-17(16)25-19(20)14-8-10-15(23-3)11-9-14/h4-11,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSBIZLDUCIJSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














